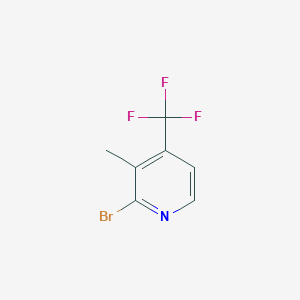

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

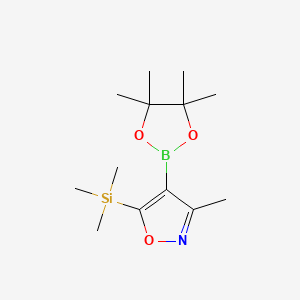

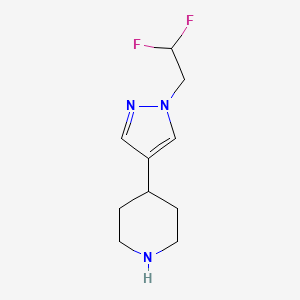

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of this compound involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Molecular Structure Analysis

The molecular formula of this compound is C6H3BrF3N . It contains a bromine atom, three fluorine atoms, a nitrogen atom, and a methyl group attached to a pyridine ring .Chemical Reactions Analysis

This compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors . It is also used in the synthesis of TFMP derivatives, which are important in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis

This compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including compounds similar in structure to 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine, play a crucial role in the development of complex chemical structures and materials. They are utilized in creating ligands for metal complexes, which have significant applications in catalysis, material science, and as intermediates in organic synthesis. These compounds exhibit a wide range of properties, such as the ability to form various coordination compounds with metals, influencing their spectroscopic, magnetic, and biological activities. The chemistry of pyridine derivatives is rich and varied, contributing to the synthesis of numerous complex compounds with desired properties for scientific and industrial applications (Boča, Jameson, & Linert, 2011).

Medicinal and Non-Medicinal Applications

Advanced Materials and Catalysis

The structural properties of pyridine derivatives make them suitable for the development of advanced materials and catalysts. Their ability to form stable complexes with various metals can be leveraged in catalysis, affecting reactions essential for pharmaceutical and industrial manufacturing processes. The synthesis and application of pyridine-based compounds in catalysis highlight their importance in creating more efficient and selective catalysts, which are crucial for sustainable chemical processes (Altaf et al., 2015).

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that the compound can undergo regioselective deprotonation at C-3 with LDA, followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to undergo regioselective deprotonation at C-3 with LDA, followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may exert its effects at the molecular level through these interactions.

特性

IUPAC Name |

2-bromo-3-methyl-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGQRIKZCZGAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

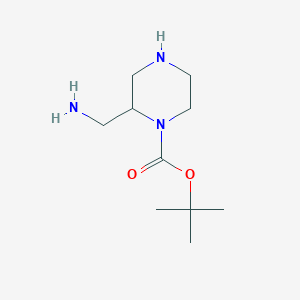

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

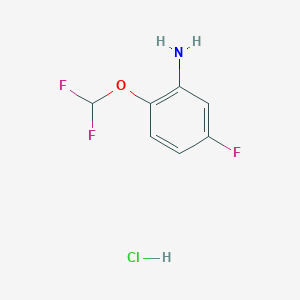

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)

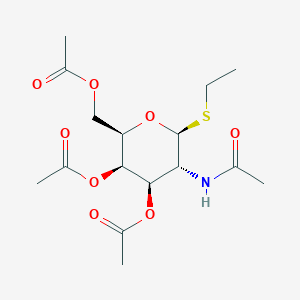

![(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)